![molecular formula C17H17N3O3S B2471137 Furan-2-yl(4-(6-méthoxybenzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone CAS No. 897468-81-4](/img/structure/B2471137.png)
Furan-2-yl(4-(6-méthoxybenzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole core with a piperazine ring and a furan moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane sont apparus comme des candidats prometteurs dans la recherche de nouveaux agents antimicrobiens en raison du problème mondial de la résistance microbienne . Plus précisément, le noyau furane joue un rôle crucial dans la création d'agents antibactériens innovants. Les chercheurs ont synthétisé divers composés contenant du furane et évalué leur activité contre les bactéries à Gram positif et à Gram négatif. Des études supplémentaires sont nécessaires pour explorer tout le potentiel de ce composé dans la lutte contre les infections bactériennes.
Potentiel anticancéreux
Les molécules à base de furane ont démontré divers avantages thérapeutiques, notamment des propriétés anticancéreuses . Bien que les recherches spécifiques sur le Furan-2-yl(4-(6-méthoxybenzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone soient limitées, ses caractéristiques structurelles suggèrent des effets antitumoraux potentiels. Les chercheurs pourraient explorer sa cytotoxicité, ses propriétés d'induction de l'apoptose et ses interactions avec les lignées cellulaires cancéreuses.
Effets anti-inflammatoires et analgésiques
Les dérivés du furane ont été étudiés pour leurs propriétés anti-inflammatoires et analgésiques . Étant donné les similitudes structurelles, le This compound pourrait potentiellement présenter des effets similaires. Des études précliniques pourraient faire la lumière sur sa capacité à moduler les voies inflammatoires et à soulager la douleur.
Activité antivirale
Les furannes se sont montrés prometteurs en tant qu'agents antiviraux . Bien que des données spécifiques sur le potentiel antiviral de ce composé soient rares, des recherches supplémentaires pourraient explorer son efficacité contre des virus spécifiques. Il serait précieux d'enquêter sur son mécanisme d'action et ses interactions avec les protéines virales.
Propriétés anxiolytiques et antidépressives
L'échafaudage du furane a été associé à des effets anxiolytiques et antidépresseurs . Bien qu'il n'ait pas encore été étudié de manière approfondie, le This compound pourrait présenter des activités pharmacologiques similaires. Des tests comportementaux et des études de liaison aux récepteurs pourraient fournir des informations.
Activité antituberculeuse
Bien que le This compound n'ait pas été directement étudié, les dérivés du furane ont été étudiés pour leur potentiel antituberculeux . Des efforts de collaboration pourraient évaluer son efficacité contre Mycobacterium tuberculosis et explorer son mécanisme d'action.
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the benzo[d]thiazol-2-yl group in the molecule, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine in the presence of a suitable solvent like ethanol.
Incorporation of the Furan Moiety: The f
Propriétés
IUPAC Name |
furan-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHNXFGHVIWAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
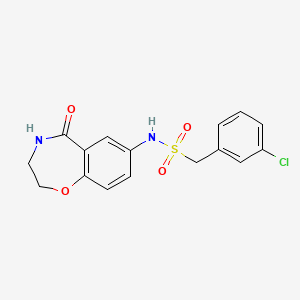
![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)
![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)
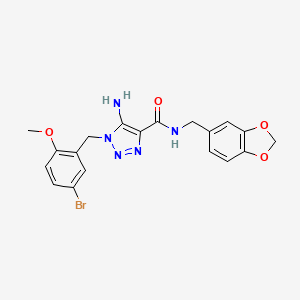

![2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2471061.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)
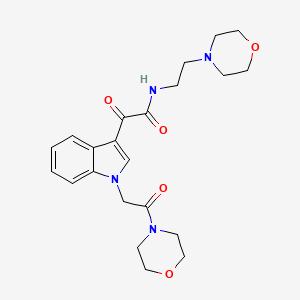
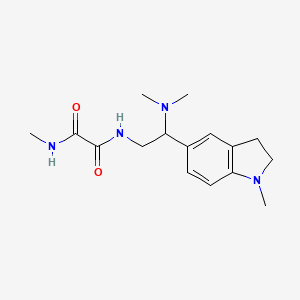
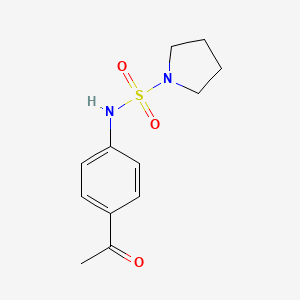
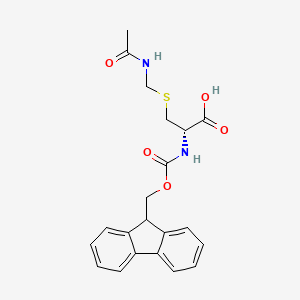
![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)
![N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2471077.png)
